molecular formula C19H22N2O3 B269279 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

Numéro de catalogue B269279
Poids moléculaire: 326.4 g/mol
Clé InChI: XDTGTHHWOQNDTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide, also known as EBI-005, is a synthetic small molecule that has been extensively studied for its potential use in treating inflammatory disorders of the eye and skin. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the inflammatory response.

Mécanisme D'action

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the inflammatory response. JAK enzymes are responsible for signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By blocking the activity of JAK enzymes, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide reduces the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In animal models of ocular and skin inflammation, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to reduce inflammation and improve clinical outcomes. In clinical trials, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to improve tear production and reduce ocular surface damage in patients with dry eye disease. In patients with psoriasis, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to reduce skin lesions and improve quality of life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of the inflammatory response. Additionally, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to be safe and well-tolerated in clinical trials, which makes it a promising candidate for further development. However, one of the limitations of using 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in lab experiments is its high cost, which may limit its accessibility for some researchers.

Orientations Futures

There are several future directions for research on 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide. One area of focus is the development of new formulations and delivery methods that can improve the efficacy and convenience of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide. Additionally, further research is needed to better understand the mechanisms of action of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide and its potential for use in other inflammatory disorders. Finally, there is a need for larger clinical trials to confirm the safety and efficacy of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in treating inflammatory disorders of the eye and skin.

Méthodes De Synthèse

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of 4-ethoxybenzoic acid with isopropyl amine to form 4-ethoxybenzamide. This is followed by the reaction of 4-ethoxybenzamide with thionyl chloride to form 4-ethoxybenzoyl chloride. Finally, the reaction of 4-ethoxybenzoyl chloride with isopropyl amine results in the formation of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide.

Applications De Recherche Scientifique

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been extensively studied for its potential use in treating inflammatory disorders of the eye and skin. In preclinical studies, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to effectively reduce inflammation in animal models of ocular and skin inflammation. In clinical trials, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to be safe and effective in treating patients with dry eye disease and psoriasis.

Propriétés

Nom du produit

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

Formule moléculaire

C19H22N2O3

Poids moléculaire

326.4 g/mol

Nom IUPAC

3-[(4-ethoxybenzoyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-10-8-14(9-11-17)18(22)21-16-7-5-6-15(12-16)19(23)20-13(2)3/h5-13H,4H2,1-3H3,(H,20,23)(H,21,22)

Clé InChI

XDTGTHHWOQNDTF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

SMILES canonique

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.